Stereoisomer-Specific Biological Activity of 2-Aminocyclobutan-1-ol Hydrochloride: A Guide for Drug Discovery Professionals
Stereoisomer-Specific Biological Activity of 2-Aminocyclobutan-1-ol Hydrochloride: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The spatial arrangement of atoms within a molecule can dramatically alter its biological function, a principle of fundamental importance in drug development.[1][2][3] This guide provides a comprehensive technical overview of the stereoisomers of 2-aminocyclobutan-1-ol hydrochloride, a chiral compound featuring the increasingly valuable cyclobutane scaffold.[4][5] We delve into the stereoselective synthesis and separation of its cis and trans isomers, explore their distinct biological activities with a focus on antitumor and potential neuroprotective effects, and elucidate the underlying mechanisms of action. This document serves as a vital resource for researchers and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate the investigation of this and related chiral molecules.
Introduction: The Imperative of Chirality in Modern Drug Design
In pharmaceutical sciences, the three-dimensional structure of a drug molecule is intrinsically linked to its efficacy and safety. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit different pharmacokinetic and pharmacodynamic properties within the chiral environment of the human body.[1][2] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[3] Consequently, the development of single-enantiomer drugs over racemic mixtures has become a critical strategy in creating safer and more effective therapeutics.[6]
The cyclobutane ring, a four-membered carbocycle, is a "bioisostere" of choice in medicinal chemistry. Its rigid, three-dimensional structure allows it to act as a conformationally restricted scaffold, which can improve metabolic stability and orient key pharmacophore groups for optimal target binding. 2-Aminocyclobutan-1-ol, a functionalized cyclobutane, possesses two chiral centers, giving rise to four possible stereoisomers. Understanding the unique biological profile of each of these stereoisomers is paramount to unlocking their therapeutic potential.
This guide will focus on the hydrochloride salt forms of these stereoisomers, examining their synthesis, separation, and biological evaluation, with a particular emphasis on the causal relationships between stereochemical configuration and biological outcome.
Synthesis and Stereoselective Separation
The biological evaluation of individual stereoisomers is predicated on their successful synthesis and purification. The presence of two chiral centers in 2-aminocyclobutan-1-ol necessitates robust stereocontrol during synthesis or an efficient method for separating the resulting isomers.
Synthetic Pathways
The synthesis of aminocyclobutanol derivatives can be approached through several established methods. A common strategy involves the chemical transformation of readily available starting materials. For instance, cis-2-Aminocyclobutanol hydrochloride can be synthesized from diethyl succinate, a molecule found in plant and animal tissues.[7] More advanced strategies may employ photochemical [2+2] cycloaddition reactions to construct the cyclobutane core with a degree of stereocontrol, a technique used for related cyclobutane amino acids.[8]
The choice of synthetic route is critical as it dictates the initial ratio of stereoisomers produced. An ideal synthesis would be highly stereoselective, yielding predominantly a single desired isomer and simplifying downstream purification.
The Criticality of Isomer Separation
Since most synthetic routes yield a mixture of stereoisomers, a robust separation protocol is essential. Diastereomers (e.g., cis vs. trans isomers) have different physical properties and can often be separated by standard techniques like column chromatography. Enantiomers, however, have identical physical properties in an achiral environment, requiring specialized chiral separation techniques.[1]
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for analytical and preparative separation of enantiomers.[9] The mechanism relies on the differential interaction of each enantiomer with the chiral selector of the CSP, leading to different retention times.
Workflow: From Synthesis to Bio-Evaluation
Caption: General workflow from synthesis to lead identification.
Protocol 1: Chiral HPLC Separation of 2-Aminocyclobutan-1-ol Enantiomers
This protocol provides a representative method for the analytical separation of 2-aminocyclobutan-1-ol enantiomers. Optimization is required for specific isomers and for scaling to preparative quantities.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A Cinchona alkaloid-based zwitterionic ion exchanger-type CSP is a suitable choice.[10] These columns operate in polar ionic mode and can effectively resolve amphoteric analytes like amino alcohols through electrostatic interactions, hydrogen bonding, and steric effects.[10]
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 80:20 v/v) containing organic acid and base additives (e.g., 50 mM formic acid and 25 mM diethylamine). The acid and base are crucial for controlling the ionization state of both the analyte and the stationary phase, which governs the ion-exchange mechanism.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the hydrochloride salt mixture in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The differential retention times of the enantiomers allow for their quantification and collection. The elution order depends on the specific CSP and enantiomeric configuration.
Differential Biological Activities
Stereochemistry profoundly influences the interaction of 2-aminocyclobutan-1-ol with biological targets, leading to distinct activity profiles for each isomer.
Antitumor Activity
Derivatives of cyclobutane have shown significant promise as antitumor agents.[11] Specifically, compounds structurally related to the (1S,2S)-2-Aminocyclobutan-1-ol stereoisomer have demonstrated efficacy against various cancer cell lines, including triple-negative breast cancer models.[11]
Mechanism of Action: The primary mechanisms implicated in this antitumor activity are the induction of apoptosis (programmed cell death) and the inhibition of kinases involved in cell proliferation pathways.[11] Studies show that these compounds can activate caspase pathways, which are central to the execution phase of apoptosis, leading to the systematic dismantling of the cancer cell.[11][12]
| Compound Class | Target Cell Line | GI50 (µM) | IC50 (µM) | Primary Mechanism | Reference |
| Cyclobutane Derivative A | MDA-MB-231 (Breast) | 0.80 | 0.88 | Apoptosis Induction | [11] |
| Cyclobutane Derivative B | BT-549 (Breast) | 0.60 | 0.97 | Cell Cycle Arrest | [11] |
| Cyclobutane Derivative C | Hs 578T (Breast) | 1.06 | 1.23 | Apoptosis Induction | [11] |
| Table 1: Antitumor activity of cyclobutane derivatives structurally related to 2-aminocyclobutan-1-ol. Data is illustrative of the potential of this chemical class. |
Apoptosis Signaling Pathways
Caption: Key apoptosis pathways potentially modulated by active stereoisomers.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol determines the concentration at which a compound inhibits cell growth by 50% (GI50).
-
Cell Culture: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of each isolated stereoisomer in the culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI50 value using non-linear regression.
Potential Neuroprotective Activity
While direct evidence for 2-aminocyclobutan-1-ol is emerging, related aminonaphthoquinone and aminocyclitol derivatives have shown significant neuroprotective potential.[13][14] These activities are often linked to antioxidant effects and the modulation of pathways involved in neuronal cell death, such as those triggered by amyloid-beta (Aβ) peptides in Alzheimer's disease models or glutamate-induced excitotoxicity.[13][15]
A comprehensive evaluation of the neuroprotective effects of 2-aminocyclobutan-1-ol stereoisomers is a promising area for future research.[15][16]
Protocol 3: In Vitro Neuroprotection Assay (Aβ-Induced Toxicity Model)
This protocol assesses the ability of the stereoisomers to protect neuronal cells from damage induced by amyloid-beta (Aβ₄₂), a key pathological driver in Alzheimer's disease.[13]
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells and differentiate them into a neuronal phenotype using retinoic acid. Plate the differentiated cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the isolated stereoisomers for 24 hours. The rationale for pre-treatment is to assess the compound's ability to prime the cellular defense mechanisms before the insult.
-
Aβ₄₂ Insult: Add aggregated Aβ₄₂ oligomers (e.g., 10 µM) to the wells (excluding the negative control wells) and incubate for another 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.
-
Mechanism Sub-studies (Self-Validating System):
-
ROS Measurement: To validate antioxidant activity, measure intracellular Reactive Oxygen Species (ROS) using a fluorescent probe like DCFH-DA. A reduction in fluorescence indicates antioxidant potential.[13]
-
Mitochondrial Health: Assess the mitochondrial membrane potential (MMP) using a dye like JC-1. A shift from red to green fluorescence indicates mitochondrial depolarization and damage. A neuroprotective compound should prevent this shift.[13]
-
-
Data Analysis: Compare the viability of cells treated with Aβ₄₂ alone versus those pre-treated with the stereoisomers. A significant increase in viability indicates a neuroprotective effect.
Conclusion and Future Directions
The stereoisomers of 2-aminocyclobutan-1-ol hydrochloride represent a compelling class of molecules for drug discovery. The available evidence strongly suggests that stereochemistry is a critical determinant of their biological activity, particularly in the context of oncology. The demonstrated antitumor properties of related cyclobutane derivatives, mediated through apoptosis induction and kinase inhibition, warrant a thorough investigation of each of the four stereoisomers of the parent compound.[11]
Furthermore, the potential for neuroprotective activity presents an exciting, underexplored therapeutic avenue. Future research should focus on:
-
Stereoselective Synthesis: Developing efficient synthetic routes to access each stereoisomer in high purity.
-
Head-to-Head Comparison: Systematically evaluating all four stereoisomers in a broad panel of cancer cell lines and neurodegenerative disease models.
-
Target Identification: Utilizing biochemical and proteomic approaches to identify the specific kinase or Bcl-2 family protein targets modulated by the most active stereoisomer.
-
In Vivo Efficacy: Advancing the most promising stereoisomer into preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
By adhering to a rigorous, stereochemically-aware discovery process, the full therapeutic potential of 2-aminocyclobutan-1-ol and its derivatives can be realized.
References
- Title: Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC Source: PubMed Central URL
- Title: (1S,2S)
- Title: Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs Source: PubMed URL
- Title: A unified synthesis of all stereoisomers of 2-(aminomethyl)
- Title: Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC Source: PubMed Central URL
- Title: Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases Source: PubMed URL
- Title: Stereochemistry in Drug Action - PMC Source: NIH URL
- Title: (PDF)
- Title: Separating Stereoisomers Source: YouTube URL
- Source: unescobiob.
- Title: cis-2-aminocyclobutan-1-ol hydrochloride 97% | CAS: 2070860-49-8 Source: AChemBlock URL
- Title: Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides Source: PubMed Central URL
- Title: Apoptosis Inhibitors-Apoptosis Signaling Pathway Source: BOC Sciences URL
- Title: Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs Source: MDPI URL
- Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: MDPI URL
- Title: Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent Source: PubMed URL
- Title: (PDF) Chemical Composition and Biological Activities of Trans-Himalayan Alga Spirogyra porticalis (Muell.)
- Title: Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 Source: PubMed URL
- Title: cis-2-Amino-cyclobutanol hydrochloride | 2070860-49-8 Source: ChemicalBook URL
- Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: PubMed Central URL
- Title: Main signaling pathways that were altered after treatment with several...
- Title: Development of New Stereoisomeric Drugs May 1992 Source: FDA URL
- Title: Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us Source: YouTube URL
- Title: SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO Source: IDEALS URL
- Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC Source: PubMed Central URL
- Title: (PDF)
- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL
- Source: scielo.
- Title: 1,2-amino alcohol synthesis by hydroxylation Source: Organic Chemistry Portal URL
- Title: A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke Source: MDPI URL
- Title: 1,8-Cineole: a review of source, biological activities, and application Source: PubMed URL
- Title: High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids Source: MDPI URL
- Source: Canada.
- Title: Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC Source: PubMed Central URL
- Title: Biological activity of oleanane triterpene derivatives obtained by chemical derivatization Source: PubMed URL
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. cis-2-Amino-cyclobutanol hydrochloride | 2070860-49-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride | 1820572-14-2 | Benchchem [benchchem.com]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
